molecular formula C7H4BrN B047965 2-Bromobenzonitrile CAS No. 2042-37-7

2-Bromobenzonitrile

Cat. No.: B047965
CAS No.: 2042-37-7
M. Wt: 182.02 g/mol
InChI Key: AFMPMSCZPVNPEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Bromobenzonitrile can be synthesized through several methods. One common method involves the bromination of benzonitrile using bromine in the presence of a catalyst such as iron(III) bromide. The reaction typically occurs at elevated temperatures to ensure complete bromination .

Industrial Production Methods: In industrial settings, this compound is often produced via the ammoxidation of 2-bromotoluene. This process involves the reaction of 2-bromotoluene with ammonia and oxygen at high temperatures, resulting in the formation of this compound .

Chemical Reactions Analysis

Types of Reactions: 2-Bromobenzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Nucleophilic Substitution: 2-Cyanobenzonitrile.

    Reduction: 2-Aminobenzonitrile.

    Coupling Reactions: Biaryl compounds.

Mechanism of Action

The mechanism of action of 2-Bromobenzonitrile primarily involves its role as an electrophile in nucleophilic substitution reactions. The bromine atom, being a good leaving group, facilitates the attack of nucleophiles on the carbon atom bonded to the bromine. This results in the formation of various substituted benzonitrile derivatives . Additionally, in reduction reactions, the compound undergoes hydrogenation to form amines .

Comparison with Similar Compounds

  • 2-Chlorobenzonitrile
  • 4-Bromobenzonitrile
  • 2-Fluorobenzonitrile
  • 4-Chlorobenzonitrile
  • 2-Iodobenzonitrile

Comparison: 2-Bromobenzonitrile is unique due to its specific reactivity patterns and the presence of the bromine atom, which influences its chemical behavior. Compared to 2-Chlorobenzonitrile and 2-Fluorobenzonitrile, this compound is more reactive in nucleophilic substitution reactions due to the larger atomic radius and lower electronegativity of bromine . This makes it a valuable intermediate in organic synthesis, particularly in the formation of complex molecules.

Properties

IUPAC Name

2-bromobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrN/c8-7-4-2-1-3-6(7)5-9/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFMPMSCZPVNPEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50174366
Record name Benzonitrile, 2-bromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50174366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2042-37-7
Record name 2-Bromobenzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2042-37-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzonitrile, 2-bromo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002042377
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-BROMOBENZONITRILE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59730
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzonitrile, 2-bromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50174366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-bromobenzonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.016.406
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-BROMOBENZONITRILE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8LSJ4JR86W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromobenzonitrile
Reactant of Route 2
2-Bromobenzonitrile
Reactant of Route 3
Reactant of Route 3
2-Bromobenzonitrile
Reactant of Route 4
Reactant of Route 4
2-Bromobenzonitrile
Reactant of Route 5
2-Bromobenzonitrile
Reactant of Route 6
2-Bromobenzonitrile
Customer
Q & A

Q1: What are the common synthetic applications of 2-Bromobenzonitrile?

A1: this compound serves as a crucial starting material for various heterocyclic compounds. For example, it can be used to synthesize substituted 3-aminoindazoles, [, ] a class of compounds with potential pharmacological applications. Additionally, it acts as a precursor to []benzothieno[3,2-d]pyrimidines, [] another class of heterocycles with diverse biological activities.

Q2: How can this compound be utilized in metal-catalyzed reactions?

A2: The bromine atom in this compound makes it a suitable substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. [, ] This reaction enables the formation of biphenyl compounds by coupling this compound with arylboronic acids. Such reactions are instrumental in constructing complex molecules with potential pharmaceutical and material applications.

Q3: Are there alternative metal catalysts for using this compound in coupling reactions?

A3: Yes, besides palladium, copper catalysts also demonstrate efficiency in coupling reactions involving this compound. Notably, CuBr-catalyzed coupling reactions have been reported for synthesizing substituted 3-aminoindazoles. [, ] This highlights the versatility of this compound in different reaction conditions.

Q4: Can you elaborate on the synthesis of 3-aminoindazoles from this compound?

A4: Two main approaches utilize this compound for 3-aminoindazole synthesis:

    Q5: How does the structure of this compound influence its reactivity?

    A5: The presence of both a bromine atom and a nitrile group on the benzene ring significantly influences the reactivity of this compound.

    • Nitrile: The electron-withdrawing nature of the nitrile group influences the electron density of the benzene ring, affecting its reactivity in electrophilic aromatic substitutions and directing ortho-metalation reactions. []

    Q6: What is the role of this compound in synthesizing chiral ligands?

    A6: this compound acts as a key starting material in synthesizing chiral (phosphinoaryl)oxazoline ligands, commonly employed in asymmetric catalysis. [] The synthetic route involves reacting this compound with BuLi, followed by chlorodiphenylphosphine and a chiral amino alcohol in the presence of ZnCl2. These chiral ligands offer enantiocontrol in palladium-catalyzed allylic substitution reactions. []

    Q7: Can this compound be utilized for synthesizing ligands with different structural features?

    A7: Absolutely. The versatility of this compound allows for the synthesis of D-fructose-based spiro-fused PHOX ligands with varying steric and electronic properties. [] The synthetic pathway involves a BF3·OEt2-promoted Ritter reaction with this compound, followed by an Ullmann coupling with diphenylphosphine. These ligands demonstrate potential in asymmetric allylic alkylation reactions. []

    Q8: Are there any reported studies on the analytical characterization of this compound?

    A8: While the provided research excerpts focus on synthetic applications, they often mention characterization techniques like NMR and IR spectroscopy, indicating their use in structural confirmation. [, ] Further literature research can provide detailed spectroscopic data for this compound.

    Q9: Can you elaborate on the regioselectivity observed in reactions involving this compound?

    A9: The regioselectivity of reactions involving this compound depends on the reaction conditions and the nature of the other reactants. For instance, lithiation/silylation reactions demonstrate that while para-substituted bromobenzenes generally provide good disilylation results, the ortho-directing effect of the bromine substituent greatly influences regioselectivity. []

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.